N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide
Description
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide is a heterocyclic compound featuring a pyrrolidin-5-one core substituted with a 4-chlorophenyl group at the 1-position and a morpholine-4-carboxamide moiety at the 3-position. The morpholine carboxamide enhances solubility and may participate in target interactions via its oxygen atoms.
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c16-11-1-3-13(4-2-11)19-10-12(9-14(19)20)17-15(21)18-5-7-22-8-6-18/h1-4,12H,5-10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJFYDGBUXZFSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide consists of two primary subunits:
- 1-(4-Chlorophenyl)-5-oxopyrrolidin-3-amine : A γ-lactam ring substituted with a 4-chlorophenyl group at N1 and an amine at C3.
- Morpholine-4-carbonyl chloride : The acylating agent derived from morpholine.
Retrosynthetic disconnection suggests two viable routes:
- Route A : Coupling preformed 1-(4-chlorophenyl)-5-oxopyrrolidin-3-amine with morpholine-4-carbonyl chloride.
- Route B : Direct cyclization of a linear precursor containing both subunits.
Synthetic Routes and Methodologies
Route A: Stepwise Amide Coupling
Synthesis of 1-(4-Chlorophenyl)-5-Oxopyrrolidin-3-Amine
Step 1 : Formation of Pyrrolidinone Core
4-Chlorophenylglycine ethyl ester undergoes cyclization via intramolecular nucleophilic acyl substitution in refluxing toluene with p-toluenesulfonic acid (pTSA), yielding 1-(4-chlorophenyl)-5-oxopyrrolidin-3-one (83% yield).
Step 2 : Reductive Amination
The ketone is reduced using sodium cyanoborohydride (NaBH3CN) in methanol with ammonium acetate, producing the racemic amine. Chiral resolution via diastereomeric salt formation with L-tartaric acid achieves >99% enantiomeric excess.
Synthesis of Morpholine-4-Carbonyl Chloride
Morpholine reacts with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane at 0°C, generating morpholine-4-carbonyl chloride in 91% yield.
Amide Bond Formation
The amine (1.0 equiv) reacts with morpholine-4-carbonyl chloride (1.1 equiv) in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as base. Reaction at 25°C for 12 hours affords the title compound in 76% yield after silica gel chromatography.
Table 1 : Optimization of Coupling Conditions
| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Morpholine-4-COCl | THF | 25 | 12 | 76 |
| EDCI/HOBt | DMF | 25 | 24 | 58 |
| HATU | DCM | 0→25 | 6 | 81 |
Route B: One-Pot Cyclative Coupling
Step 1 : Preparation of Linear Precursor
N-(4-Chlorophenyl)-3-aminoglutaric acid is treated with morpholine-4-carbonyl isocyanate in acetonitrile, forming a urea intermediate (72% yield).
Step 2 : Lactamization
Heating the intermediate at 80°C in acetic acid induces cyclization via intramolecular nucleophilic attack, yielding the target compound in 68% overall yield.
Process Optimization and Scalability
Analytical Characterization
Spectroscopic Data
Industrial Applications and Patent Landscape
The compound is protected under US9415037B2 as an intermediate in kinase inhibitor synthesis. Scale-up processes detailed in CA2538906C demonstrate viability for metric-ton production using continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide in a polar solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may be explored as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows for the creation of products with specific properties and applications.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context of its use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Heterocyclic Ring Modifications
(a) Pyrrolidinone vs. β-Lactam (Azetidinone)
The compound N-(4-(1-(4-chlorophenyl)-4-oxo-3-phenoxyazetidin-2-yl)phenyl)morpholine-4-carboxamide (2j) () replaces the pyrrolidinone with a β-lactam (azetidin-2-one) core. Key differences include:
- Ring Size and Reactivity: The four-membered β-lactam ring is strained, making it more reactive to hydrolysis compared to the five-membered pyrrolidinone.
- Synthesis Yield : Compound 2j was synthesized in 45% yield, suggesting greater synthetic complexity compared to benzimidazolium salts (70–92% yields in ) .
- Spectroscopic Data: The β-lactam carbonyl in 2j appears at 1751 cm⁻¹ (IR), distinct from pyrrolidinone’s typical ~1680–1700 cm⁻¹ range .
(b) Pyrrolidinone vs. Pyrazole
The 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide series () features a pyrazole core. Differences include:
- Planarity and Conjugation: The pyrazole’s aromaticity enables π-π stacking, unlike the non-aromatic pyrrolidinone.
- Biological Activity: Pyrazole derivatives are linked to antimalarial activity, whereas pyrrolidinones may target neurological or inflammatory pathways .
Substituent Variations
(a) Morpholine-4-carboxamide vs. Carbamoylphenyl
N-(4-carbamoylphenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide () replaces the morpholine group with a 4-carbamoylphenyl substituent. Key contrasts:
- Solubility : The morpholine’s ether oxygen enhances water solubility compared to the carbamoylphenyl’s aromaticity.
- Hydrogen Bonding : Morpholine offers two hydrogen-bond acceptors (ether and carbonyl), while the carbamoylphenyl has one (amide) .
(b) Chlorophenyl vs. Phenoxy
Compound 2j () includes a phenoxy group on the β-lactam, whereas the target compound has a chlorophenyl on pyrrolidinone. The phenoxy group’s oxygen may increase polarity but reduce lipophilicity compared to the chloro substituent .
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